Fmoc-N-Me-Cys(Me)-OH Fmoc-N-Me-Cys(Me)-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC17942239
InChI: InChI=1S/C20H21NO4S/c1-21(18(12-26-2)19(22)23)20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,23)
SMILES:
Molecular Formula: C20H21NO4S
Molecular Weight: 371.5 g/mol

Fmoc-N-Me-Cys(Me)-OH

CAS No.:

Cat. No.: VC17942239

Molecular Formula: C20H21NO4S

Molecular Weight: 371.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-N-Me-Cys(Me)-OH -

Specification

Molecular Formula C20H21NO4S
Molecular Weight 371.5 g/mol
IUPAC Name 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylsulfanylpropanoic acid
Standard InChI InChI=1S/C20H21NO4S/c1-21(18(12-26-2)19(22)23)20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,23)
Standard InChI Key GHJZJWOYPATEAL-UHFFFAOYSA-N
Canonical SMILES CN(C(CSC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Identity and Structural Features

Fmoc-N-Me-Cys(Me)-OH is a protected amino acid derivative with the systematic name N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methyl-S-methyl-L-cysteine. Its molecular formula is C₂₀H₂₁NO₄S, and it has a molecular weight of 371.45 g/mol . The compound’s structure integrates two critical modifications:

  • N-methylation: The α-amino group of cysteine is methylated, which reduces hydrogen-bonding capacity and alters peptide backbone conformation .

  • S-methylation: The thiol side chain is protected with a methyl group, preventing unwanted oxidation or disulfide exchange during synthesis .

Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₁NO₄S
Molecular Weight371.45 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point594.5 ± 50.0 °C
Flash Point313.4 ± 30.1 °C
Storage Conditions2–8°C, desiccated

The Fmoc (9-fluorenylmethoxycarbonyl) group provides acid-labile protection for the α-amino group, enabling its selective removal under mild basic conditions (e.g., piperidine in DMF) . The S-methyl group, in contrast, is stable under both acidic and basic conditions, making it compatible with Fmoc-SPPS protocols .

Synthetic Methodologies

Challenges in Dual Methylation

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-N-Me-Cys(Me)-OH is widely used in Fmoc-SPPS for constructing peptides with constrained conformations or enhanced proteolytic stability . For example:

  • Disulfide Bond Mimetics: The S-methyl group prevents premature disulfide formation, allowing controlled oxidation post-synthesis. In a study replicating the active site of thioredoxin reductase, researchers substituted cysteine with N-Me-Cys(Me) to stabilize a vicinal disulfide motif .

  • Aggregation Reduction: N-methylation disrupts backbone hydrogen bonding, mitigating peptide aggregation during synthesis . This property is critical for synthesizing amyloid-β fragments for Alzheimer’s research .

Drug Development

The compound’s stability and modularity make it valuable for creating peptide-based therapeutics:

  • Enhanced Bioavailability: N-methylation improves membrane permeability, as demonstrated in cyclic peptide inhibitors of protein-protein interactions .

  • Targeted Drug Delivery: The S-methyl group enables site-specific bioconjugation via thiol-ene "click" chemistry, facilitating attachment to nanoparticles or antibodies .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, 2H, Fmoc aromatic), 7.68 (t, 2H, Fmoc), 4.32 (m, 1H, α-CH), 3.11 (s, 3H, N-Me), 2.10 (s, 3H, S-Me) .

  • MS (ESI+): m/z 372.1 [M+H]⁺, consistent with the molecular formula C₂₀H₂₁NO₄S .

Comparative Analysis with Related Derivatives

DerivativeProtecting GroupsApplicationsKey Advantage
Fmoc-Cys(StBu)-OHS-tert-butylthioDisulfide formationAcid-stable protection
Fmoc-N-Me-Cys(Trt)-OHS-tritylOrthogonal deprotectionPhotolabile removal
Fmoc-N-Me-Cys(Me)-OHS-methylStable thiol protectionNo deprotection needed

The S-methyl group in Fmoc-N-Me-Cys(Me)-OH eliminates the need for post-synthetic deprotection, streamlining workflows in automated peptide synthesis .

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